molecular formula C8H9NO3 B14441648 5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one CAS No. 77815-17-9

5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B14441648
CAS No.: 77815-17-9
M. Wt: 167.16 g/mol
InChI Key: KQQMQTQYFDACPU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two methyl groups and a nitro group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one typically involves nitration reactions. One common method is the nitration of o-xylene, which involves treating o-xylene with nitric acid in the presence of acetic anhydride. The product is then recrystallized from ethyl acetate or dichloromethane to obtain yellow crystals suitable for single-crystal X-ray diffraction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,6-dimethyl-6-aminocyclohexa-2,4-dien-1-one.

Scientific Research Applications

5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

77815-17-9

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5,6-dimethyl-6-nitrocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H9NO3/c1-6-4-3-5-7(10)8(6,2)9(11)12/h3-5H,1-2H3

InChI Key

KQQMQTQYFDACPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(=O)C1(C)[N+](=O)[O-]

Origin of Product

United States

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